Aldoifosfamide
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Overview
Description
Aldoifosfamide is a tautomeric form of 4-hydroxyifosfamide, which is an active metabolite of the chemotherapeutic agent ifosfamide. Ifosfamide is an alkylating agent used in the treatment of various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma . This compound plays a crucial role in the pharmacodynamics of ifosfamide, contributing to its cytotoxic effects on cancer cells.
Preparation Methods
Aldoifosfamide is not synthesized directly but is formed as a metabolite of ifosfamide. Ifosfamide undergoes activation via the cytochrome P450 enzymatic system in the liver to form 4-hydroxyifosfamide, which exists in equilibrium with this compound . The industrial production of ifosfamide involves the synthesis of its precursor compounds, followed by activation through enzymatic pathways.
Chemical Reactions Analysis
Aldoifosfamide undergoes several chemical reactions, primarily involving oxidation and reduction. One notable reaction is its conversion to carboxylifosfamide via the action of retinal dehydrogenase 1 . Another significant reaction is the formation of isophosphamide mustard, an active metabolite with cytotoxic properties . These reactions are crucial for the therapeutic effects of ifosfamide, as they lead to the formation of compounds that can alkylate DNA and induce cell death in cancer cells.
Scientific Research Applications
Aldoifosfamide and its parent compound ifosfamide have been extensively studied for their applications in cancer treatment. They are used in chemotherapy regimens for various cancers, including testicular cancer, ovarian cancer, cervical cancer, osteosarcoma, bladder cancer, small cell lung cancer, and non-Hodgkin’s lymphoma . Research has focused on understanding the pharmacokinetics and pharmacodynamics of these compounds to optimize their therapeutic efficacy and minimize toxicity . Additionally, studies have explored the mechanisms of resistance to ifosfamide and strategies to overcome it.
Mechanism of Action
The mechanism of action of aldoifosfamide involves its conversion to active metabolites that can alkylate DNA. Ifosfamide requires biotransformation in the liver by the cytochrome P450 system to become active . The active metabolites, including this compound, form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The specific isoenzymes responsible for the metabolism of ifosfamide include CYP3A and CYP2B1/CYP2C11 .
Comparison with Similar Compounds
Aldoifosfamide is similar to other oxazaphosphorine compounds, such as cyclophosphamide, trofosfamide, mafosfamide, sufosfamide, and glufosfamide . These compounds share a common mechanism of action as alkylating agents and are used in the treatment of various cancers. this compound is unique in its specific metabolic pathway and the formation of distinct active metabolites. This uniqueness contributes to its particular therapeutic profile and potential side effects.
Properties
CAS No. |
120144-70-9 |
---|---|
Molecular Formula |
C7H15Cl2N2O3P |
Molecular Weight |
277.08 g/mol |
IUPAC Name |
3-bis(2-chloroethylamino)phosphoryloxypropanal |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13,11-5-3-9)14-7-1-6-12/h6H,1-5,7H2,(H2,10,11,13) |
InChI Key |
IPTJZZUYNOWWHM-UHFFFAOYSA-N |
SMILES |
C(COP(=O)(NCCCl)NCCCl)C=O |
Canonical SMILES |
C(COP(=O)(NCCCl)NCCCl)C=O |
Appearance |
Solid powder |
120144-70-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aldoifosfamide; UNII-S1JX147O5E; Mitoxana; Ifex |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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